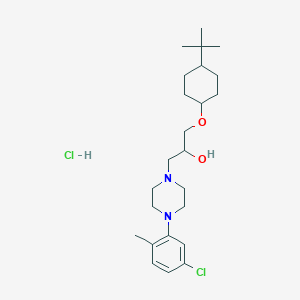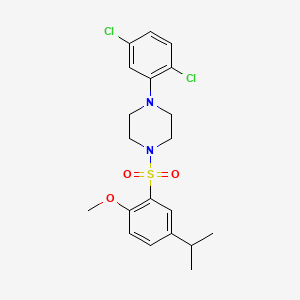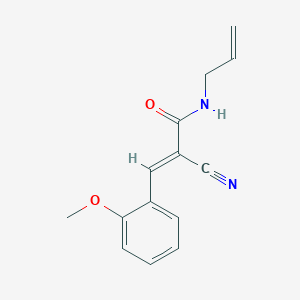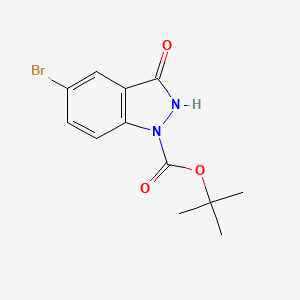![molecular formula C16H15ClFN3O3S B2382366 2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide CAS No. 2034401-74-4](/img/structure/B2382366.png)
2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a novel organic compound featuring a benzamide core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the chlorination and fluorination of the benzene ring. The incorporation of the benzamide moiety is achieved via an amide coupling reaction, utilizing reagents such as EDCI and HOBt under controlled conditions. The subsequent introduction of the benzo[c][1,2,5]thiadiazole moiety is facilitated through a nucleophilic substitution reaction, often employing DMF as a solvent and elevated temperatures to drive the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of 2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide could be scaled up using continuous flow reactors to ensure optimal reaction control and yield. The process would likely involve rigorous purification steps, including recrystallization and chromatography, to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various chemical reactions such as nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions: For nucleophilic substitution, reagents like potassium carbonate and solvents such as DMF are commonly used. Oxidation reactions often employ reagents such as potassium permanganate, while reduction can be achieved using hydride donors like sodium borohydride.
Major Products Formed: Depending on the reagents and conditions, the major products can include derivatives with altered functional groups, such as hydroxyl or amino groups replacing the chlorine or fluorine atoms.
Aplicaciones Científicas De Investigación
This compound has shown promise in several research fields:
Chemistry: Utilized as a building block for the synthesis of more complex molecules due to its versatile functional groups.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Mecanismo De Acción
The mechanism by which 2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide exerts its effects involves interaction with specific molecular targets. These may include enzyme binding sites where it acts as an inhibitor, disrupting normal cellular processes. The benzo[c][1,2,5]thiadiazole moiety, in particular, is known to engage in strong π-π stacking interactions, which can interfere with protein-protein interactions critical for disease progression.
Comparación Con Compuestos Similares
Compared to other benzamide derivatives, this compound stands out due to its unique combination of chloro and fluoro substituents, which enhance its reactivity and potential biological activity. Similar Compounds:
2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxido-4H-benzo[d][1,3]oxazin-4-yl)ethyl)benzamide
2-chloro-4-fluoro-N-(2-(3,4-dihydroxybenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
These compounds share structural similarities but differ in their chemical and biological properties due to variations in their substituent groups.
Hope this article helps in understanding the compound better
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3S/c1-20-14-4-2-3-5-15(14)21(25(20,23)24)9-8-19-16(22)12-7-6-11(18)10-13(12)17/h2-7,10H,8-9H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVRMVBHYOXHHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2382283.png)
![4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2382284.png)
![1-methyl-5-(2-methylprop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382286.png)
![3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B2382287.png)



![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2382293.png)

![5-oxo-N-(4-phenoxyphenyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2382295.png)
![N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2382299.png)


![2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2382303.png)
